molecular formula C9H9F4NO B13580421 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13580421
M. Wt: 223.17 g/mol
InChI Key: AOOXYSDYIWWUNE-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H9F4NO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoro-substituted phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both an amino and hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2

InChI Key

AOOXYSDYIWWUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F

Origin of Product

United States

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